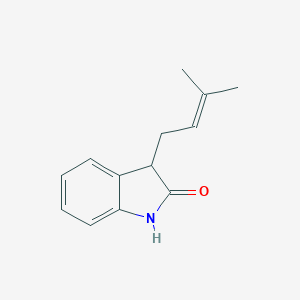
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one, also known as DMBO, is a natural compound found in various plants including the leaves of tobacco, the bark of cinnamon, and the fruit of black pepper. DMBO has been studied extensively for its potential therapeutic properties due to its unique chemical structure and biological activity.
Mechanism Of Action
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one exerts its biological effects through a variety of mechanisms. One of the most well-studied mechanisms is its ability to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis, or programmed cell death, in cancer cells. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Additionally, 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it easier to obtain than synthetic compounds. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one is also relatively stable, which makes it easier to work with in the lab. However, one limitation of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one is that it can be difficult to isolate from natural sources, which may limit its availability for use in lab experiments.
Future Directions
There are several future directions for research on 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as an anticancer agent. Studies have shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one's potential as an antimicrobial agent. Research has shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has activity against a variety of bacteria and fungi, and further research is needed to determine its potential as an antimicrobial agent. Finally, research is needed to determine the safety and efficacy of 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one in humans, as most studies to date have been conducted in vitro or in animal models.
Synthesis Methods
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a variety of methods, including the reaction of 3-methyl-2-buten-1-ol with indole-2,3-dione in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions and the use of enzymes such as tryptophan synthase.
Scientific Research Applications
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic properties. Research has shown that 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has antitumor, antibacterial, and antifungal properties. 3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3-(3-methylbut-2-enyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(2)7-8-11-10-5-3-4-6-12(10)14-13(11)15/h3-7,11H,8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNSOFOJMOJOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C2=CC=CC=C2NC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534816 |
Source


|
| Record name | 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-2-butenyl)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
108665-92-5 |
Source


|
| Record name | 3-(3-Methylbut-2-en-1-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

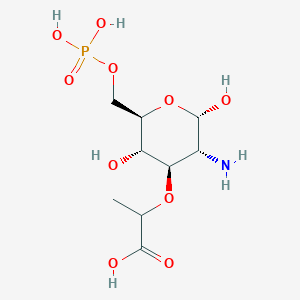
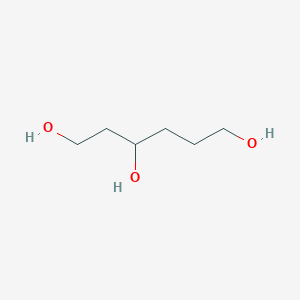
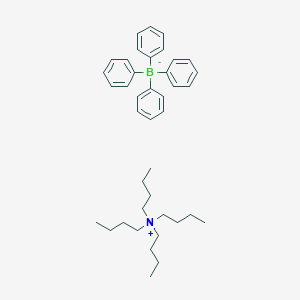
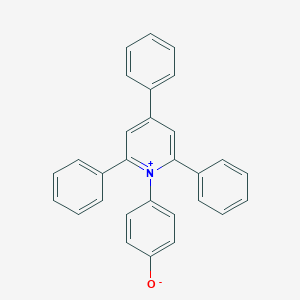
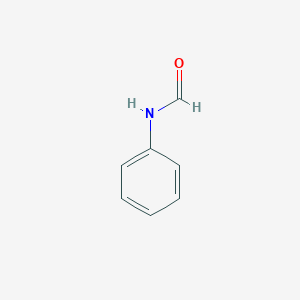
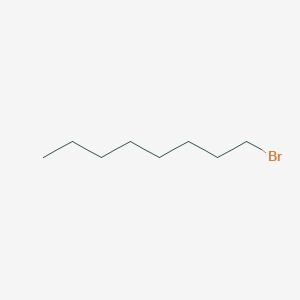
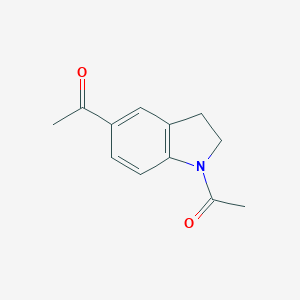
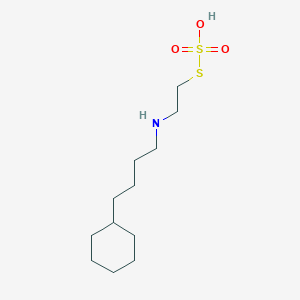
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
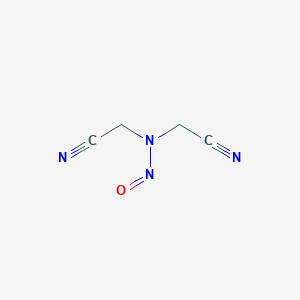
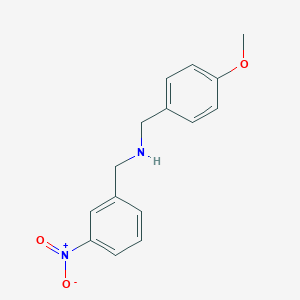
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
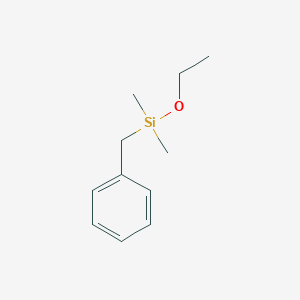
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)